(KFF)3K

Antibacterial Peptide Stapling Gram-negative

Select (KFF)3K for its uniquely defined, transient membrane-perturbing function without intrinsic antibacterial activity. This synthetic, cationic amphipathic CPP (MIC >32 µM, rapid degradation t1/2 <5 min) is the scientifically irreplaceable native control for stapling SAR studies, a benchmark of instability for protease-resistance screening, and a proven synergy partner (FICi=0.38 with polymyxin B). Ensure your experiments have the correct baseline—order high-purity (KFF)3K now.

Molecular Formula C78H105N15O10
Molecular Weight 1412.8 g/mol
Cat. No. B15582161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(KFF)3K
Molecular FormulaC78H105N15O10
Molecular Weight1412.8 g/mol
Structural Identifiers
InChIInChI=1S/C78H105N15O10/c79-43-23-19-39-59(83)70(95)88-63(47-53-27-7-1-8-28-53)76(101)92-65(49-55-31-11-3-12-32-55)74(99)86-61(41-21-25-45-81)72(97)90-68(52-58-37-17-6-18-38-58)78(103)93-66(50-56-33-13-4-14-34-56)75(100)87-62(42-22-26-46-82)71(96)89-67(51-57-35-15-5-16-36-57)77(102)91-64(48-54-29-9-2-10-30-54)73(98)85-60(69(84)94)40-20-24-44-80/h1-18,27-38,59-68H,19-26,39-52,79-83H2,(H2,84,94)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,96)(H,90,97)(H,91,102)(H,92,101)(H,93,103)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1
InChIKeyKGKPUXQJJQXRLH-WVRXEKPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (KFF)3K: A Cationic Cell-Penetrating Peptide (CPP) with Modifiable Membrane Activity and PNA-Delivery Applications


(KFF)3K is a short, synthetic, cationic, and amphipathic cell-penetrating peptide (CPP) with the amino acid sequence Lys-Phe-Phe-Lys-Phe-Phe-Lys-Phe-Phe-Lys [1]. As a CPP, it is primarily known for its ability to translocate across cellular membranes while maintaining membrane integrity, a key characteristic that distinguishes it from membrane-disrupting antimicrobial peptides (AMPs) [1]. It is often used to facilitate the intracellular delivery of various cargos, including peptide nucleic acids (PNAs) and other antibiotics, by transiently destabilizing the outer membrane of Gram-negative bacteria [1].

Why Generic Substitution Fails: The Critical Role of (KFF)3K's Structural Lability and Inherent Lack of Standalone Antibacterial Activity


Direct substitution of (KFF)3K with another cationic CPP or AMP is scientifically unsound due to its unique functional profile. As a native CPP, unmodified (KFF)3K exhibits negligible standalone antibacterial activity, with reported minimal inhibitory concentrations (MICs) generally exceeding 32 µM against many strains [1]. This lack of direct killing power is a critical differentiator from bona fide antimicrobial peptides. Furthermore, its structural plasticity—a mostly undefined conformation in buffer [1]—and susceptibility to rapid proteolytic degradation (t1/2 < 5 min in bacterial culture medium) [2] are intrinsic properties that directly govern its application. Therefore, substituting it with a more stable or more intrinsically active peptide would fundamentally alter the experimental outcome, as the user is selecting a peptide with a defined, transient membrane-perturbing and cargo-delivery function, not a stable antimicrobial agent.

Quantitative Evidence Guide for (KFF)3K: Differentiating Antibacterial, Stability, and Synergy Profiles


Stapled Analog of (KFF)3K Gains Antibacterial Activity Against Gram-Negative Strains Where Unmodified (KFF)3K is Inactive

Unmodified (KFF)3K is a poor antibacterial agent by itself. In a direct comparison, unmodified (KFF)3K exhibited no antibacterial effect against any tested strain at concentrations up to 32 µM [1]. In contrast, its hydrocarbon-stapled analog, (KFF)3K[5-9], showed potent activity with MIC values in the range of 2-16 µM against various Gram-positive and Gram-negative strains [1]. For a specific clinically-derived, β-lactam resistant E. coli strain (1841-06), unmodified (KFF)3K had an MIC > 32 µM, while stapled (KFF)3K[5-9] had an MIC of 4 µM, representing at least an 8-fold increase in potency [2].

Antibacterial Peptide Stapling Gram-negative

Stapling Confers Protease Resistance to (KFF)3K, Overcoming a Key Stability Liability

A major limitation of linear (KFF)3K is its susceptibility to rapid proteolytic degradation. In a direct comparison, 90% of the stapled (KFF)3K[5-9] peptide remained undigested after incubation in a chymotrypsin solution, whereas unmodified (KFF)3K was rapidly degraded [1]. Independent studies on (KFF)3K conjugated to PNA showed that the linear peptide was degraded by peptidases in bacterial culture medium with a half-life of less than 5 minutes [2].

Protease Resistance Stability Peptide Stapling

As a CPP, (KFF)3K Exhibits Poor Intrinsic Antibacterial Potency Compared to Designed Antimicrobial Peptides

When compared directly to a panel of synthetic antimicrobial peptides, (KFF)3K (along with penetratin) was one of the least effective. Against clinical isolates of multi-drug resistant Staphylococcus pseudintermedius, (KFF)3K and penetratin exhibited an MIC50 of 8 µM and an MIC90 of 16 µM [1]. In the same assay, the most potent peptides, RRIKA and WR-12, had MIC50 values of 1 µM and MIC90 values of 2 µM, demonstrating an 8-fold higher potency [1].

Antimicrobial CPP Potency

(KFF)3K Acts Synergistically with Conventional Antibiotics, Enhancing Their Efficacy

Rather than being a potent antibacterial on its own, (KFF)3K can act as a potentiator of other drugs. A study on (KFF)3K-PNA conjugates found that when combined with the antibiotic polymyxin B, the combination had a synergistic effect with a Fractional Inhibitory Concentration index (FICi) of 0.38 against E. coli [1]. The same level of synergy (FICi = 0.38) was observed when (KFF)3K-PNA was combined with trimethoprim [1]. An FICi ≤ 0.5 is considered strong synergy.

Synergy Antibiotic Combination Membrane Permeabilization

Defined Research and Industrial Scenarios Where (KFF)3K's Specific Properties Are Required


Use as a Native CPP Scaffold for Stapling to Generate Novel Antibacterial Leads

Select (KFF)3K when the goal is to study the functional conversion of a CPP into an AMP via hydrocarbon stapling. The unmodified peptide serves as an ideal negative control with negligible antibacterial activity (MIC > 32 µM), while its stapled derivatives (e.g., (KFF)3K[5-9]) demonstrate robust, quantifiable antibacterial effects (MICs 2-16 µM) against both Gram-positive and Gram-negative pathogens [1]. This clear functional dichotomy makes it a powerful model system for structure-activity relationship (SAR) studies and for screening novel stapling chemistries.

Investigating Protease Lability and Stability-Enhanced Analogs in Biological Media

Use (KFF)3K as a benchmark of instability when studying peptide degradation in biological environments. Its rapid degradation (t1/2 < 5 min in bacterial culture) and susceptibility to proteases like chymotrypsin are well-documented [2]. This makes it an ideal comparator for evaluating the stabilizing effects of chemical modifications, such as the hydrocarbon staple that confers near-complete resistance (90% undigested) in the same assays [3].

As a Membrane Permeabilizer in Synergistic Antibiotic Combinations

Procure (KFF)3K or its conjugates for studies aimed at potentiating the activity of existing antibiotics against resistant Gram-negative bacteria. Its established synergy with polymyxin B and trimethoprim (FICi = 0.38) [4] provides a quantitative basis for designing combination therapies that may overcome resistance mechanisms or reduce the effective dose of more toxic agents.

As a Reference CPP with Moderate Intrinsic Activity in Comparative Studies

Select (KFF)3K as a lower-potency reference compound when screening novel antimicrobial peptides. Its established MIC50 of 8 µM and MIC90 of 16 µM against multi-drug resistant S. pseudintermedius [5] provides a quantifiable benchmark. This allows researchers to gauge whether newly designed peptides offer a meaningful improvement over a known, moderately active CPP scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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